![molecular formula C11H11Br2NO B3037570 1-(2,4-Dibromophenyl)-3,3-dimethylazetidin-2-one CAS No. 478262-01-0](/img/structure/B3037570.png)
1-(2,4-Dibromophenyl)-3,3-dimethylazetidin-2-one
Overview
Description
The compound “1-(2,4-Dibromophenyl)-3,3-dimethylazetidin-2-one” is a complex organic molecule. It contains a dibromophenyl group, which is a phenyl ring substituted with two bromine atoms . The azetidin-2-one group is a four-membered cyclic amide, also known as a beta-lactam .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds are often synthesized through various methods such as 1,3-dipolar cycloaddition reactions . These reactions are efficient and provide high yields, making them a popular choice for the synthesis of many heterocyclic compounds .Scientific Research Applications
Synthesis Processes
Synthesis of Key Intermediates
The compound is used as a key intermediate in the preparation of various molecules. For instance, it plays a role in the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, which is an important intermediate in the preparation of premafloxacin, an antibiotic for veterinary pathogens (Fleck et al., 2003).
Antitumor Agent Synthesis
It's also used in synthesizing compounds with antiproliferative properties. Notably, a series of 3-phenoxy-1,4-diarylazetidin-2-ones were investigated, leading to potent antitumor agents (Greene et al., 2016).
Chemical Research and Theory
Chemical Research Insights
It contributes to the understanding of chemical reactions and molecular behavior. The compound's synthesis process offers insights into the effects of ring strain on chemical structures (Wittig, 1980).
Diastereoselective Synthesis
The compound aids in the diastereoselective synthesis of bioactive molecules, providing a route to synthesize 3,3-dimethylazetidines, a component in various bioactive compounds (Jin et al., 2016).
Medicinal Chemistry
Antibacterial Agents
It plays a role in the synthesis of novel antibacterial agents. A series of compounds synthesized using the azetidine structure have shown significant antibacterial activity (Reddy et al., 2011).
NK1/NK2 Antagonist Development
It's used in the development of NK1/NK2 antagonists, which are important in treating various disorders including asthma, gastrointestinal diseases, and depression (Norman, 2008).
Organic Chemistry
Synthesis of Azetidine Derivatives
The compound contributes to the synthesis of azetidine derivatives, expanding the understanding and applications of azaheterocycles in organic chemistry (Dejaegher et al., 2002).
Development of Novel Compounds
It aids in the development of new series of 2-(3-(2,4-dichlorophenoxy)-2-(4-(dimethylamino)phenyl)-4-oxoazetidin-1-ylamino)-N-arylacetamide, showing potential for antibacterial and antifungal activity (Pagadala et al., 2012).
Mechanism of Action
Target of Action
The primary targets of 1-(2,4-Dibromophenyl)-3,3-dimethylazetidin-2-one are the μ-opioid , δ-opioid , and κ-opioid receptors . These receptors are part of the opioid receptor family, which plays a crucial role in pain perception and analgesia .
Mode of Action
1-(2,4-Dibromophenyl)-3,3-dimethylazetidin-2-one interacts with its targets by acting as a full agonist . It elicits robust effects in μ-opioid, δ-opioid, and κ-opioid receptor-expressing cells . It also recruits β-arrestin-2 in μ-opioid and δ-opioid receptor-expressing cells .
Biochemical Pathways
The compound’s interaction with opioid receptors modulates several biochemical pathways. It affects the cyclic adenosine monophosphate (cAMP) pathway, as evidenced by the cAMP assay . The activation of opioid receptors typically inhibits the production of cAMP, thereby modulating the downstream effects of this pathway .
Result of Action
The compound produces antinociception , reducing the sensation of pain . It also causes less gastrointestinal dysfunction than morphine . This suggests that it could be a promising candidate for pain management with fewer side effects .
Action Environment
Like other opioid receptor agonists, its efficacy may be influenced by factors such as the physiological state of the individual, the presence of other drugs, and genetic factors .
properties
IUPAC Name |
1-(2,4-dibromophenyl)-3,3-dimethylazetidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2NO/c1-11(2)6-14(10(11)15)9-4-3-7(12)5-8(9)13/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXBQPBNTLMJMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=C(C=C(C=C2)Br)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701235778 | |
Record name | 1-(2,4-Dibromophenyl)-3,3-dimethyl-2-azetidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701235778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
478262-01-0 | |
Record name | 1-(2,4-Dibromophenyl)-3,3-dimethyl-2-azetidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478262-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Dibromophenyl)-3,3-dimethyl-2-azetidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701235778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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